molecular formula C11H16O2S B14836150 3-(Tert-butoxy)-5-(methylsulfanyl)phenol

3-(Tert-butoxy)-5-(methylsulfanyl)phenol

Cat. No.: B14836150
M. Wt: 212.31 g/mol
InChI Key: VJQUOFLEHGIOQO-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-(methylsulfanyl)phenol typically involves the introduction of the tert-butoxy and methylsulfanyl groups onto a phenol ring. One common method is the reaction of 3-hydroxy-5-methylthiophenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tert-butoxy)-5-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-(methylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-5-(methylsulfanyl)phenol is unique due to the presence of both a tert-butoxy group and a methylsulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)13-9-5-8(12)6-10(7-9)14-4/h5-7,12H,1-4H3

InChI Key

VJQUOFLEHGIOQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)SC

Origin of Product

United States

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